![molecular formula C25H36O10 B10859884 [(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)

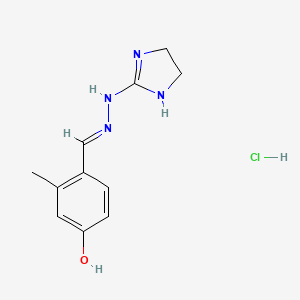

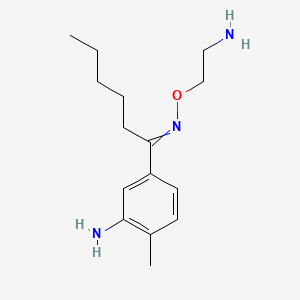

[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glaucarubin is a quassinoid compound derived from the tropical shrub Simarouba glauca. It is a bitter lactone known for its medicinal properties, particularly as an antiamoebic agent. The compound has been studied for its potential in treating amebiasis, a parasitic infection of the intestines caused by Entamoeba histolytica .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glaucarubin involves multiple steps, including the extraction of the compound from the Simarouba glauca plant. The process typically includes:

Purification: The extract is then purified using chromatographic techniques to isolate glaucarubin.

Industrial Production Methods: Industrial production of glaucarubin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods ensures the efficient isolation of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen: Glaucarubin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Glaucarubin vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Glaucarubin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können.

Wissenschaftliche Forschungsanwendungen

Glaucarubin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von Quassinoidstrukturen und deren Reaktivität verwendet.

Biologie: Die Verbindung wird auf ihre Rolle als saurer Aminosäuretransporter in neuronalem Gewebe untersucht.

Medizin: Glaucarubin wurde auf seine antiamöbischen Eigenschaften und sein Potenzial als Antikrebsmittel getestet

Industrie: Die zytotoxischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Therapeutika.

5. Wirkmechanismus

Glaucarubin entfaltet seine Wirkungen hauptsächlich durch seine zytotoxischen Eigenschaften. Es induziert DNA-Schäden und PARP-1-Spaltung, was zum Zelltod führt. Die Verbindung zielt auf Krebszellen ab, indem sie Apoptose induziert, insbesondere in Zellen mit hohen Spiegeln des antiapoptotischen Faktors BCL-2 . Dieser Mechanismus macht Glaucarubin zu einem möglichen Kandidaten für Kombinationstherapien mit BCL-2-Inhibitoren.

Ähnliche Verbindungen:

- Glaucarubinon

- Glaucarubol

- Glaucarubolon

Vergleich: Glaucarubin ist unter seinen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und seiner starken zytotoxischen Eigenschaften einzigartig. Während andere Quassinoide wie Glaucarubinon und Glaucarubol ebenfalls Zytotoxizität aufweisen, macht die Fähigkeit von Glaucarubin, DNA-Schäden und Apoptose in Krebszellen zu induzieren, es besonders wertvoll für die therapeutische Forschung .

Wirkmechanismus

Glaucarubin exerts its effects primarily through its cytotoxic properties. It induces DNA damage and PARP-1 cleavage, leading to cell death. The compound targets cancer cells by inducing apoptosis, particularly in cells with high levels of the antiapoptotic factor BCL-2 . This mechanism makes glaucarubin a potential candidate for combination therapies with BCL-2 inhibitors.

Vergleich Mit ähnlichen Verbindungen

- Glaucarubinone

- Glaucarubol

- Glaucarubolone

Comparison: Glaucarubin is unique among its similar compounds due to its specific structure and potent cytotoxic properties. While other quassinoids like glaucarubinone and glaucarubol also exhibit cytotoxicity, glaucarubin’s ability to induce DNA damage and apoptosis in cancer cells makes it particularly valuable for therapeutic research .

Eigenschaften

Molekularformel |

C25H36O10 |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25-/m1/s1 |

InChI-Schlüssel |

LZKVXMYVBSNXER-AEORHFKVSA-N |

Isomerische SMILES |

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O |

Kanonische SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)

![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859825.png)

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)

![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)